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molecular formula C9H4N2OS B8333238 4-Cyanobenzoyl isothiocyanate

4-Cyanobenzoyl isothiocyanate

Cat. No. B8333238
M. Wt: 188.21 g/mol
InChI Key: YHOPMABNZKSKRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05672712

Procedure details

4-Cyanobenzoyl chloride (10 g) was added in portions to a solution of ammonium thiocyanate (4.6 g) in acetone (100 ml) at room temperature, followed by heating under reflux for 10 minutes. The reaction mixture was ice-cooled, and after removal of the insoluble substance by filtration, the filtrate was evaporated under reduced pressure to give 4-cyanobenzoyl isothiocyanate (11.2 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=[O:8])=[CH:5][CH:4]=1)#[N:2].[S-:12][C:13]#[N:14].[NH4+]>CC(C)=O>[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([N:14]=[C:13]=[S:12])=[O:8])=[CH:5][CH:4]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
4.6 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
after removal of the insoluble substance
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)N=C=S)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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